molecular formula C19H17NO4S2 B3750082 5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3750082
M. Wt: 387.5 g/mol
InChI Key: CJGPERAIPQCBMW-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTBT, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. Studies have shown that 5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. The compound has also been reported to have cytotoxic effects on cancer cells and to inhibit the growth of bacterial and fungal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ease of synthesis and purification. The compound is also stable and has a long shelf life, making it a useful tool for researchers. However, one limitation is that the compound is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, including investigating its potential as an anticancer agent and as a fluorescent probe for detecting metal ions. Further studies are also needed to fully understand the compound's mechanism of action and to explore its potential applications in other fields.
Conclusion:
In conclusion, 5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand the compound's potential and to explore its applications in other fields.

Scientific Research Applications

5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including as a fluorescent probe for detecting metal ions, as an antibacterial and antifungal agent, and as a potential anticancer agent. The compound has also been investigated for its antioxidant and anti-inflammatory properties.

properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-22-14-6-4-5-13(11-14)20-18(21)17(26-19(20)25)10-12-7-8-15(23-2)16(9-12)24-3/h4-11H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGPERAIPQCBMW-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.